Potassium hydrogen tartrate

Catalog No.
S655237
CAS No.
868-14-4
M.F
C4H5O6K
C4H5KO6
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium hydrogen tartrate

CAS Number

868-14-4

Product Name

Potassium hydrogen tartrate

IUPAC Name

potassium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

Molecular Formula

C4H5O6K
C4H5KO6

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C4H6O6.K/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1/t1-,2-;/m1./s1

InChI Key

KYKNRZGSIGMXFH-ZVGUSBNCSA-M

SMILES

C(C(C(=O)[O-])O)(C(=O)O)O.[K+]

Solubility

1 G DISSOLVES IN 162 ML WATER, IN 16 ML BOILING WATER, IN 8820 ML ALCOHOL; READILY SOL IN DILUTED MINERAL ACIDS; SOL IN SOLN OF ALKALIES OR BORAX; IN WATER APPROX 0.4% @ 10 °C TO 6% @ 100 °C

Synonyms

KOOCCH(OH)CH(OH)COOH, Butanedioic acid-2.3-dihydroxy monopota

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)O)O.[K+]

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.[K+]

Food Science Research

  • Wine Stabilization

    Potassium bitartrate is used in winemaking to prevent tartrate crystals from forming during storage and transportation, ensuring clarity and stability of the wine . This process is known as cold stabilization and utilizes the "seeding effect" of potassium bitartrate, facilitating controlled crystallization of tartrates.

  • Food Additive

    Research explores the use of potassium bitartrate as a safe and natural additive in various food products. Its applications include:

    • Stabilizing egg whites: Potassium bitartrate increases the volume and heat tolerance of whipped egg whites, crucial for baking applications .
    • Thickening and anti-caking agent: Research investigates its potential as a thickening agent in sauces and soups, and as an anti-caking agent in powders and dry mixes .
    • Acidity regulator: Due to its mildly acidic nature, potassium bitartrate can be used to adjust the pH of food products, impacting their texture, flavor, and shelf life .

Pharmaceutical Research

Historically, potassium bitartrate was used as a laxative, but its current research focus lies in other areas:

  • Non-hormonal contraception: Recent research explored the use of potassium bitartrate in combination with citric acid as a topical spermicide in the "Phexxi" product, aiming to provide a non-hormonal contraceptive option .

Other Research Applications

Potassium bitartrate's unique chemical properties also find applications in other research fields, such as:

  • Analytical Chemistry: As a reference material for analytical techniques like ion chromatography, assisting in the accurate identification and quantification of other compounds .
  • Material Science: Research explores the use of potassium bitartrate as a precursor in the synthesis of other materials or as a component in specific formulations .

Potassium hydrogen tartrate, also known as potassium bitartrate, is a chemical compound with the formula KC4H5O6\text{KC}_4\text{H}_5\text{O}_6. It is the potassium acid salt of tartaric acid, a naturally occurring substance found in grapes. This compound is commonly recognized as cream of tartar in culinary contexts and serves multiple roles across various industries. Potassium hydrogen tartrate typically appears as a white crystalline powder and has a molar mass of 188.2 g/mol .

In biological systems, potassium bitartrate's primary mechanism of action relates to its acidity. It can act as a laxative by increasing intestinal fluid secretion and stimulating muscle contractions [].

, particularly in the presence of acids or bases. When dissolved in water, it dissociates into potassium ions and hydrogen tartrate ions. The following reaction illustrates its behavior in aqueous solution:

KC4H5O6(s)K+(aq)+C4H5O6(aq)\text{KC}_4\text{H}_5\text{O}_6(s)\rightleftharpoons \text{K}^+(aq)+\text{C}_4\text{H}_5\text{O}_6^-(aq)

In acidic conditions, it can further dissociate to form tartrate ions:

C4H5O6(aq)C4H4O62(aq)+H+(aq)\text{C}_4\text{H}_5\text{O}_6^-(aq)\rightleftharpoons \text{C}_4\text{H}_4\text{O}_6^{2-}(aq)+\text{H}^+(aq)

Additionally, potassium hydrogen tartrate can undergo oxidation reactions. For example, in the presence of strong oxidizers like hydrogen peroxide, it can be oxidized to produce carbon dioxide and other byproducts .

Potassium hydrogen tartrate is primarily synthesized as a byproduct of the winemaking process. During fermentation, tartaric acid precipitates out of grape juice along with potassium ions from the grapes, forming potassium hydrogen tartrate crystals. These crystals can be collected and purified for various uses . Additionally, it can be synthesized through neutralization reactions between tartaric acid and potassium hydroxide:

C4H6O6(aq)+KOH(aq)KC4H5O6(s)+H2O(l)\text{C}_4\text{H}_6\text{O}_6(aq)+\text{KOH}(aq)\rightarrow \text{KC}_4\text{H}_5\text{O}_6(s)+\text{H}_2\text{O}(l)

Potassium hydrogen tartrate has diverse applications across multiple fields:

  • Culinary Uses: Commonly known as cream of tartar, it stabilizes egg whites in meringues and prevents sugar crystallization in syrups.
  • Baking Industry: It acts as a leavening agent when combined with baking soda.
  • Textile Industry: Used as a mordant in dyeing processes.
  • Laboratory Use: Serves as a pH buffer and is utilized in various analytical chemistry applications .
  • Medical

Research on the interactions of potassium hydrogen tartrate with other compounds has shown that it can affect the solubility and stability of certain metal ions when used as a mordant in dyeing processes. It also interacts with acids and bases to maintain pH levels effectively in biochemical assays . Furthermore, studies have indicated that its presence can influence the crystallization processes in winemaking and food production.

Several compounds share similarities with potassium hydrogen tartrate due to their structural or functional characteristics. Here are some notable examples:

Compound NameFormulaUnique Features
Tartaric AcidC4H6O6\text{C}_4\text{H}_6\text{O}_6A stronger acid than potassium hydrogen tartrate; used directly in food and beverages.
Sodium BitartrateNaC4H5O6\text{NaC}_4\text{H}_5\text{O}_6Similar properties but sodium-based; often used in baking powders.
Calcium TartrateCaC4H4O6\text{CaC}_4\text{H}_4\text{O}_{6}Used in dietary supplements; provides calcium along with tartaric acid properties.
Potassium TartrateK2C4O6\text{K}_2\text{C}_4\text{O}_{6}A more basic form; less commonly used than potassium hydrogen tartrate.

Potassium hydrogen tartrate's unique position stems from its dual role as both an acid salt and its widespread culinary applications, distinguishing it from other similar compounds which may serve more specialized functions or lack versatility in food contexts .

Physical Description

White crystalline or granulated powder

Color/Form

COLORLESS CRYSTALS OR WHITE, CRYSTALLINE POWDER
SLIGHTLY OPAQUE CRYSTALS

XLogP3

-1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

187.97231936 g/mol

Monoisotopic Mass

187.97231936 g/mol

Heavy Atom Count

11

Taste

PLEASANT ACIDULOUS TASTE

Density

1.984 @ 18 °C

UNII

NPT6P8P3UU

Drug Indication

Indicated for the treatment of constipation.

Pharmacology

Potassium bitartrate potentiates bowel movements. In medical studies, it was shown to be an effective treatment for chronic constipationwhen combined with sodium bicarbonate in a polyethylene glycol-based suppository [A33010].

ATC Code

A - Alimentary tract and metabolism
A12 - Mineral supplements
A12B - Potassium
A12BA - Potassium
A12BA03 - Potassium hydrogentartrate

Mechanism of Action

Potassium bitartrate is a carbon dioxide-releasing laxative that works by forming carbon dioxide gas, which creates a mechanical distension against the intestinal wall and induces bowel contractions. Rectal suppositories of carbon dioxide-releasing type of laxative were demonstrated to be useful and safe in the treatment of patients at risk for electrolyte disorders such as the elderly or patients with renal or cardiovascular disorders.

Other CAS

868-14-4

Absorption Distribution and Excretion

There is little systemic absorption expected following rectal administration of potassium bitartrate.
No pharmacokinetic data available.

Metabolism Metabolites

No pharmacokinetic data available.

Wikipedia

Potassium_bitartrate

Biological Half Life

No pharmacokinetic data available.

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives

Methods of Manufacturing

REACTION OF TARTARIC ACID, POTASSIUM SODIUM TARTRATE (ROCHELLE SALT), AND POTASSIUM SULFATE, FOLLOWED BY FILTRATION, PURIFICATION, PRECIPITATION, & DRYING
OBTAINED FROM SEDIMENTS IN MANUFACTURE OF WINE, KNOWN AS ARGOLS OR WINE LEES. SALT IS @ LEAST 99.5% PURE.
BY PURIFYING ARGOL OR TARTAR- SUBSTANCE DEPOSITED IN WINE CASKS DURING FERMENTATION OF GRAPE JUICE, WHICH SUBSTANCE CONSISTS OF ABOUT 80% POTASSIUM BITARTRATE.
FROM WINE LEES BY EXTRACTION WITH WATER & CRYSTALLIZATION.

General Manufacturing Information

Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, potassium salt (1:1): ACTIVE
INCOMPATIBILITIES: BECAUSE IT CONTAINS AN ACIDIC HYDROGEN, IT CAN REACT WITH ALKALINE SUBSTANCES. ITS SLIGHT SOLUBILITY SOMETIMES CAUSES DIFFICULTY IN LIQ MIXTURES.

Analytic Laboratory Methods

CREAM OF TARTAR DETERMINED BY TITRATION.

Dates

Modify: 2023-08-15

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